1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE
Overview
Description
The compound is likely a derivative of piperazine, a cyclic organic compound that contains a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds would depend on the specific functional groups present in the molecule. Piperazine derivatives are often involved in reactions with acids and bases, and can undergo various substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Computational methods can also be used to predict these properties .Scientific Research Applications
Multidrug Efflux Inhibition in Acinetobacter baumannii
1-(1-Naphthylmethyl)-piperazine has shown potential in reversing multidrug resistance (MDR) in Escherichia coli by inhibiting RND-type efflux pumps. A study extended this application to Acinetobacter baumannii, a non-fermenter bacterium. The research found that 1-(1-Naphthylmethyl)-piperazine, at higher concentrations, could enhance the antimicrobial susceptibility of A. baumannii to various antibiotics, including linezolid, chloramphenicol, and tetracycline, indicating its potential as an efflux pump inhibitor (EPI) in combating MDR in bacteria (S. Pannek et al., 2006).
Metabolism and Anticancer Activity
Another research focus has been on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound with excellent in vivo and in vitro anticancer activity and low toxicity. The study aimed to understand how TM208 is metabolized in rats, identifying several metabolites and providing insights into its metabolic pathways. This research underscores the potential of piperazine derivatives in developing anticancer drugs (Xiaomei Jiang et al., 2007).
Dopamine Receptor Interactions
Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines have been tested for their affinity to dopamine receptors, highlighting the compound's potential relevance in neuropharmacology. Specifically, certain substitutions on the piperazine ring yielded compounds with potent activity in displacing dopamine from its binding sites, suggesting applications in studying and potentially treating neurological disorders (P. Zee & W. Hespe, 1985).
Synthesis and Potential Antioxidant and Cytotoxic Agents
Research into synthesizing 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, which include piperazine derivatives, has demonstrated potential antioxidant activity and cytotoxicity against cancer cell lines. These findings suggest that piperazine derivatives could be utilized in developing new chemotherapeutic agents with specific cytotoxic effects against cancer cells while also possessing antioxidant properties (B. Mistry et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O2/c32-28(22-33-27-16-15-23-9-7-8-14-26(23)21-27)30-17-19-31(20-18-30)29(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-16,21,29H,17-20,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMUSRQISKIQFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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